Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester
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Overview
Description
4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate is an organic compound with the molecular formula C({22})H({26})O(_{4}) It is a type of ester, specifically a benzoate ester, which is characterized by the presence of a benzoate group attached to an alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate typically involves the esterification reaction between 4-propylphenol and 4-[(1-oxohexyl)oxy]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH(^-)) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4-propylbenzoic acid or 4-[(1-oxohexyl)oxy]benzoic acid.
Reduction: Formation of 4-propylphenyl 4-[(1-hydroxyhexyl)oxy]benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Propylphenyl 4-[(1-oxopentyl)oxy]benzoate
- 4-Propylphenyl 4-[(1-oxobutyl)oxy]benzoate
- 4-Propylphenyl 4-[(1-oxooctyl)oxy]benzoate
Uniqueness
4-Propylphenyl 4-[(1-oxohexyl)oxy]benzoate is unique due to its specific alkyl chain length and the presence of both propyl and hexyl groups. This combination of structural features imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
52811-80-0 |
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Molecular Formula |
C22H26O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(4-propylphenyl) 4-hexanoyloxybenzoate |
InChI |
InChI=1S/C22H26O4/c1-3-5-6-8-21(23)25-19-15-11-18(12-16-19)22(24)26-20-13-9-17(7-4-2)10-14-20/h9-16H,3-8H2,1-2H3 |
InChI Key |
KGYHDKQBNLIFKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC |
Origin of Product |
United States |
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